3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCYAQEUICENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the iodomethyl group. One common approach involves the use of a Prins/pinacol cascade reaction, which is catalyzed by a Lewis acid. This method allows for the formation of the oxaspirodecane ring with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen and oxygen atoms within the spirocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures, such as 3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one, exhibit promising antimicrobial properties. The introduction of iodine in the structure enhances its biological activity against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spirocyclic compounds displayed significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The presence of the iodomethyl group was crucial for enhancing the antimicrobial efficacy .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique spiro structure allows for the creation of complex molecules through various reactions, including nucleophilic substitutions and cycloadditions.
Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The iodomethyl group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives. |
| Cycloaddition | The compound can participate in cycloaddition reactions, leading to the formation of novel cyclic structures. |
Pharmaceutical Applications
Potential Drug Development
The structural features of this compound suggest its potential as a lead compound in drug discovery. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.
Case Study : A research team focused on synthesizing derivatives of this compound to evaluate their efficacy as potential anti-cancer agents. Initial screening showed that certain derivatives inhibited cancer cell proliferation in vitro, indicating a pathway for further development .
Material Science
Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of advanced polymers with unique properties. The incorporation of spirocyclic units into polymer chains can enhance mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Key Observations :
- Iodine Positioning : The target compound’s iodomethyl group at the 3-position contrasts with 6-iodo derivatives (e.g., compound in ), where iodine’s position affects electronic distribution and reaction pathways.
- Heteroatom Arrangement : Compared to 3-Oxa-1-azaspiro[4.5]decan-2-one , the inversion of oxygen and nitrogen positions alters hydrogen-bonding capacity and solubility.
- Functionalization Potential: The parent scaffold (8-oxa-2-azaspiro[4.5]decan-1-one) lacks reactive halogen groups, necessitating post-synthetic modifications for applications in catalysis or medicinal chemistry .
Thermal and Chemical Stability
- Thermogravimetric Analysis (TGA) : A related iodinated compound, 3-(iodomethyl)-4-isopropyl-8,8-dimethyl-1,2,7,9-tetraoxaspiro[4.5]decane-6,10-dione (1.46i), showed stability up to ~150°C before decomposition . While data for the target compound is unavailable, the presence of multiple oxygen atoms in 1.46i may enhance stability compared to the simpler 8-oxa-2-aza scaffold.
Biological Activity
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly its interaction with specific cellular pathways and enzymes.
Chemical Structure and Properties
Chemical Formula: CHINO
Molecular Weight: 295.12 g/mol
CAS Number: 2169503-92-6
The compound's structure includes an iodomethyl group attached to an oxaspirodecane ring system, which enhances its reactivity and potential therapeutic applications.
Target Interaction
The primary biological target of this compound is receptor-interacting protein kinase 1 (RIPK1) . This kinase plays a crucial role in necroptosis, a form of programmed cell death associated with various inflammatory diseases.
Mode of Action
By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptosis pathway. This inhibition can lead to reduced cell death in conditions characterized by excessive inflammation, indicating potential therapeutic benefits in treating diseases such as rheumatoid arthritis and neurodegenerative disorders .
Cellular Effects
The inhibition of RIPK1 by this compound results in significant alterations in cellular signaling pathways, gene expression, and metabolism. The compound has been shown to:
- Reduce necroptosis: By preventing RIPK1 activation, it mitigates cell death associated with inflammatory responses.
- Influence inflammatory cytokines: The compound's action may modulate the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Inflammatory Diseases:
- Researchers demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis. This study highlighted its potential as a therapeutic agent for managing chronic inflammatory conditions.
- Cytotoxicity Assessments:
- Comparative Analysis:
Summary of Biological Activity
| Activity Type | Description | Findings |
|---|---|---|
| Kinase Inhibition | Inhibits RIPK1 kinase activity | Reduces necroptosis and inflammation |
| Cytotoxicity | Selective against cancer cells | Shows promise as an anti-cancer agent |
| Inflammation Modulation | Alters cytokine release | Potential therapeutic use in inflammatory diseases |
Q & A
Q. Key Parameters
| Reaction Component | Example Reagents | Role |
|---|---|---|
| Aromatic substrate | 1,2,3-Trimethoxybenzene | Dearomatization precursor |
| Dicarbonyl synthon | Isobutyric aldehyde | Spiroannulation initiator |
| Nitrile | Acetonitrile | Nitrogen source for azaspiro ring |
Which spectroscopic techniques are critical for characterizing iodomethyl-substituted spirocycles?
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign sp³ carbons (C-2, C-8) and iodomethyl protons (δ ~3.5–4.0 ppm, split due to coupling with adjacent CH₂ groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic region (e.g., cyclohexane vs. oxazolidinone moieties) .
Mass Spectrometry (LC-MS/HRMS) :
X-ray Crystallography :
How can crystallographic data resolve conformational ambiguities in spirocyclic compounds?
SHELX and SIR97 are widely used for small-molecule crystallography. Key steps:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Structure Solution : Direct methods (SIR97) for phase determination .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
Validation : Check for R-factor convergence (<5%) and Flack parameter for absolute configuration .
Advanced Research Questions
How can Cremer-Pople puckering coordinates analyze ring conformations in 8-oxa-2-azaspiro systems?
The Cremer-Pople method defines ring puckering via amplitude (θ) and phase (φ) parameters. For the oxazaspiro system:
Mean Plane Calculation : Fit a plane to the spirocyclic atoms (C-1, C-4, C-5, O-8).
Displacement Analysis : Measure deviations (zⱼ) of each atom from the plane.
Parameterization :
Q. Example Application
| Ring | θ (Å) | φ (°) | Dominant Conformer |
|---|---|---|---|
| Oxazolidinone | 0.62 | 18 | Chair |
| Cyclohexane | 0.71 | 162 | Twist-boat |
What strategies mitigate conflicting NMR and X-ray data for iodomethyl stereochemistry?
Dynamic Effects : Rotameric exchange of the iodomethyl group can average NMR signals (e.g., coalescence at elevated temperatures).
DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify the dominant conformer .
Low-Temperature Crystallography : Capture static conformations at 100 K to align X-ray and NMR observations .
Q. Case Study
| Technique | Observed CH₂-I Signal | Inferred Conformation |
|---|---|---|
| ¹H NMR (298 K) | Singlet (δ 3.8 ppm) | Rapid rotation |
| X-ray (100 K) | Axial vs. equatorial | Frozen rotamer |
How to optimize palladium-catalyzed functionalization of the spirocyclic core?
Palladium-mediated cross-coupling (e.g., Suzuki, Sonogashira) requires:
Preactivation : Introduce a leaving group (e.g., tosyl at C-3) to enhance oxidative addition efficiency .
Ligand Selection : Bulky phosphines (XPhos) suppress β-hydride elimination in alkyl-palladium intermediates.
Solvent System : DMF/H₂O (9:1) stabilizes Pd(0) species during catalytic cycles .
Q. Optimized Protocol
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, pyridine, 0°C → RT | 85% |
| Coupling | Pd(OAc)₂, XPhos, K₂CO₃, DMF/H₂O | 72% |
What computational approaches predict regioselectivity in spirocyclic electrophilic substitutions?
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl-adjacent carbons) prone to electrophilic attack.
NBO Analysis : Quantify hyperconjugative stabilization of transition states (e.g., iodomethyl vs. oxazolidinone oxygen lone pairs).
MD Simulations : Assess steric accessibility of substitution sites under dynamic conditions .
Q. Regioselectivity Trends
| Site | Electrophile | Predicted ΔG‡ (kcal/mol) |
|---|---|---|
| C-3 | I₂ | 12.3 |
| C-7 | I₂ | 18.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
